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molecular formula C16H23N3O3 B8335655 Tert-butyl 2-(4-aminophenyl)-4-methyl-3-oxopiperazine-1-carboxylate

Tert-butyl 2-(4-aminophenyl)-4-methyl-3-oxopiperazine-1-carboxylate

Cat. No. B8335655
M. Wt: 305.37 g/mol
InChI Key: GLZGOUUOEPMPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249123B2

Procedure details

A 250-mL Parr hydrogenation bottle was purged with nitrogen and charged with 10% palladium on carbon (50% wet, 10 mg dry weight) followed by a solution of tert-butyl 4-methyl-2-(4-nitrophenyl)-3-oxopiperazine-1-carboxylate (102i) (1.00 g, 2.99 mmol) in ethanol (40 mL). The bottle was evacuated, then charged with hydrogen gas to a pressure of 50 psi and shaken at 50 psi for 18 h at room temperature on a Parr hydrogenation apparatus. After this time the hydrogen was evacuated and nitrogen charged into the bottle. The resulting suspension was filtered through a pad of Celite 521. The filter cake was washed with ethanol (2×20 mL), and the filtrate was evaporated to dryness under reduced pressure to afford a 99% yield (904 mg) of tert-butyl 2-(4-aminophenyl)-4-methyl-3-oxopiperazine-1-carboxylate 102j as a yellow syrup: 1H NMR (300 MHz, DMSO-d6) δ 6.93 (d, 2H, J=8.4 Hz), 6.51 (d, 2H, J=8.4 Hz), 5.27 (bs, 1H), 5.09 (s, 1H), 3.83 (d, 1H, J=10.8 Hz), 3.44 (m, 1H), 3.24 (m, 2H), 2.84 (s, 3H), 1.40 (s, 9H); MS (ESI+) m/z 306.2 (M+H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH:4]([C:15]2[CH:20]=[CH:19][C:18]([N+:21]([O-])=O)=[CH:17][CH:16]=2)[C:3]1=[O:24]>C(O)C>[NH2:21][C:18]1[CH:19]=[CH:20][C:15]([CH:4]2[C:3](=[O:24])[N:2]([CH3:1])[CH2:7][CH2:6][N:5]2[C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1C(C(N(CC1)C(=O)OC(C)(C)C)C1=CC=C(C=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
shaken at 50 psi for 18 h at room temperature on a Parr hydrogenation apparatus
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL Parr hydrogenation bottle was purged with nitrogen
ADDITION
Type
ADDITION
Details
charged with 10% palladium on carbon (50% wet, 10 mg dry weight)
CUSTOM
Type
CUSTOM
Details
The bottle was evacuated
ADDITION
Type
ADDITION
Details
charged with hydrogen gas to a pressure of 50 psi
CUSTOM
Type
CUSTOM
Details
After this time the hydrogen was evacuated
ADDITION
Type
ADDITION
Details
nitrogen charged into the bottle
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through a pad of Celite 521
WASH
Type
WASH
Details
The filter cake was washed with ethanol (2×20 mL)
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1N(CCN(C1=O)C)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 904 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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